molecular formula C14H16N2O B12043193 2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine

2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine

Cat. No.: B12043193
M. Wt: 228.29 g/mol
InChI Key: ZQSCIFNHIJWKPG-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine is an organic compound that features both a methoxy-substituted phenyl ring and a pyridine ring connected by an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-methoxybenzaldehyde and 3-pyridinecarboxaldehyde.

    Step 1 Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of an amine catalyst.

    Step 2 Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired 2-(3-methoxyphenyl)-1-(3-pyridinyl)ethanamine.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-methoxyphenyl)-1-(3-pyridinyl)ethanamine is used as a building block for more complex molecules. Its dual aromatic systems make it versatile for creating diverse chemical libraries.

Biology

The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It is often used in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.

Industry

In the chemical industry, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-methoxyphenyl)-1-(3-pyridinyl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)ethanamine: Lacks the pyridine ring, making it less versatile in terms of biological activity.

    1-(3-Pyridinyl)ethanamine: Lacks the methoxy-substituted phenyl ring, reducing its potential for hydrogen bonding interactions.

    2-(3-Hydroxyphenyl)-1-(3-pyridinyl)ethanamine: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its biological activity.

Uniqueness

2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine is unique due to its combination of a methoxy-substituted phenyl ring and a pyridine ring. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1-pyridin-3-ylethanamine

InChI

InChI=1S/C14H16N2O/c1-17-13-6-2-4-11(8-13)9-14(15)12-5-3-7-16-10-12/h2-8,10,14H,9,15H2,1H3

InChI Key

ZQSCIFNHIJWKPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=CN=CC=C2)N

Origin of Product

United States

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